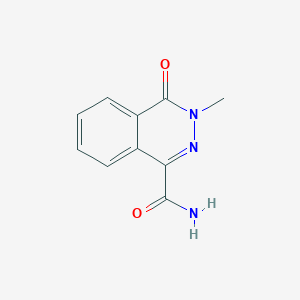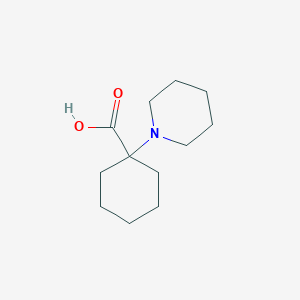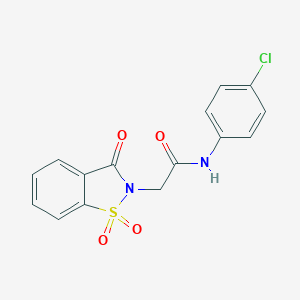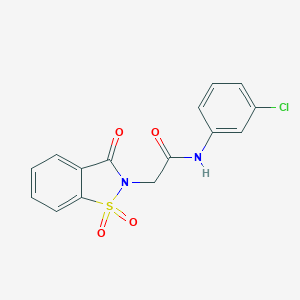
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'DMAAOA' and has been synthesized using different methods.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide' involves the conversion of commercially available starting materials to the desired product through a series of chemical reactions.
Starting Materials
4-methoxyphenol, 2-chloro-N-(4-methoxyphenyl)acetamide, sodium hydroxide, sulfuric acid, potassium persulfate, sodium bicarbonate, hydrogen peroxide, sodium nitrite, sodium azide, sodium hydride, acetic anhydride, thionyl chloride, sodium carbonate, benzisothiazolone
Reaction
4-methoxyphenol is reacted with acetic anhydride and sulfuric acid to form the acetylated product., The acetylated product is then reacted with thionyl chloride to form the corresponding acyl chloride., The acyl chloride is then reacted with sodium azide to form the corresponding azide., The azide is then reduced with sodium hydride to form the corresponding amine., The amine is then reacted with benzisothiazolone in the presence of potassium persulfate to form the desired product., The product is then reacted with sodium bicarbonate and hydrogen peroxide to oxidize the sulfur atom to the desired sulfone., Finally, the sulfone is reacted with sodium nitrite and hydrochloric acid to form the desired compound.
Wirkmechanismus
DMAAOA exerts its effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. DMAAOA also activates the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, DMAAOA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function.
Biochemische Und Physiologische Effekte
DMAAOA has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neurodegeneration. DMAAOA has also been shown to improve cognitive function and memory. Additionally, DMAAOA has been shown to exhibit anticancer properties and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMAAOA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, DMAAOA has been extensively studied, and its effects are well-documented. However, there are also limitations to using DMAAOA in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of DMAAOA. One area of research is the development of DMAAOA derivatives with improved efficacy and lower toxicity. Additionally, the potential use of DMAAOA in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis, should be explored. Furthermore, the mechanisms underlying the anticancer properties of DMAAOA should be further investigated, and its potential use in combination with other anticancer agents should be explored.
Conclusion:
In conclusion, DMAAOA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses anti-inflammatory, antioxidant, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMAAOA has been shown to exhibit anticancer properties and induce apoptosis in cancer cells. While there are limitations to using DMAAOA in lab experiments, its potential for future research is promising.
Wissenschaftliche Forschungsanwendungen
DMAAOA has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. DMAAOA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMAAOA has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-12-8-6-11(7-9-12)17-15(19)10-18-16(20)13-4-2-3-5-14(13)24(18,21)22/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDCAIHCSNPGOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
![1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol](/img/structure/B479695.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B479739.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![2-[(4-Methoxyphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B479840.png)
